Direct DHFR Inhibition vs. Proguanil: Target Engagement and Genetic Bypass
Cycloguanil directly inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR) with a median ex vivo IC₅₀ of 1,200 nM against Ugandan clinical isolates, whereas proguanil itself does not directly inhibit PfDHFR and has a median IC₅₀ of 13,000 nM [1]. Furthermore, proguanil's activation to cycloguanil is entirely dependent on CYP2C19 activity; in poor metabolizers, cycloguanil cannot be detected in whole blood at any time point after proguanil administration despite an analytical sensitivity of 1 ng/mL [2]. Complementation assays confirm that cycloguanil acts specifically on PfDHFR with no other significant target, while proguanil's target is separate from DHFR [3].
| Evidence Dimension | Ex vivo antimalarial potency (median IC₅₀) |
|---|---|
| Target Compound Data | Cycloguanil: 1,200 nM |
| Comparator Or Baseline | Proguanil: 13,000 nM |
| Quantified Difference | Cycloguanil is approximately 10.8-fold more potent than proguanil against PfDHFR in clinical isolates |
| Conditions | 559 P. falciparum isolates from Uganda (2016-2020); ex vivo susceptibility testing |
Why This Matters
For researchers studying DHFR inhibition, cycloguanil provides direct, CYP2C19-independent target engagement, eliminating the confounding variable of host metabolic activation that complicates proguanil-based experimental designs.
- [1] Kreutzfeld OK, Tumwebaze PK, Byaruhanga O, et al. Decreased susceptibility to PfDHFR inhibitors associated with genetic polymorphisms in Ugandan Plasmodium falciparum isolates. ASTMH Annual Conference. 2021. View Source
- [2] Watkins WM, Mberu EK, Nevill CG, Ward SA, Breckenridge AM, Koech DK. Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Trans R Soc Trop Med Hyg. 1990;84(4):492-5. View Source
- [3] Fidock DA, Nomura T, Wellems TE. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Mol Pharmacol. 1998;54(6):1140. View Source
